
kavain
Overview
Description
D,L Kavain is a kavalactone, a class of lactone compounds found predominantly in the roots of the kava plant (Piper methysticum). It is known for its psychoactive properties, particularly its anxiolytic (anxiety-reducing) and sedative effects. The compound has been studied for its potential therapeutic applications, especially in the treatment of anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L Kavain typically involves the condensation of 4-methoxy-2-butanone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of D,L this compound involves the extraction of kava roots, followed by purification processes to isolate the kavalactones. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity D,L this compound .
Chemical Reactions Analysis
Synthetic Pathways for Kavain Production
Three asymmetric synthesis methods have been developed to produce enantiomerically pure this compound:
Table 1: Key Synthetic Routes for (+)-Kavain
*Enantiomeric excess (EE) data from chiral HPLC analysis .
Hydroxylation and Metabolic Reactions
This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19, forming reactive intermediates:
Primary Metabolic Pathways
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Aromatic hydroxylation : Para-hydroxylation at C-12 forms 12-hydroxythis compound .
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Oxidation/Dehydrogenation : Generates quinone methide intermediates .
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Glucuronidation/Sulfation : Phase II conjugation at hydroxyl groups .
Computational Analysis of Hydroxylation Intermediates
A Spartan-based study identified stable intermediates during CYP-mediated hydroxylation:
Table 2: Stability of Hydroxylation Intermediates
Intermediate | Energy (kJ/mol) | Stability | Role in Pathway |
---|---|---|---|
1 | -256.09 | Stable | Initial epoxide |
2 | -258.34 | Stable | Dihydrodiol |
3 | -254.15 | Unstable | Unlikely intermediate |
5 | -259.01 | Stable | Ketone intermediate |
The plausible pathway involves This compound → Intermediate 1 → Intermediate 2 → 12-hydroxythis compound (Fig. 11b in ).
Derivatization via Cross-Coupling Reactions
Palladium- and nickel-catalyzed reactions enable structural diversification of this compound’s lactone core:
Analytical Derivatization Techniques
GC/MS methods employ chemical modifications to detect this compound metabolites:
Reactive Metabolite Formation
CYP2C19-mediated bioactivation generates electrophilic intermediates that conjugate with glutathione (GSH), forming This compound-GSH adducts (m/z 543.2) . This pathway is implicated in hepatotoxicity risks associated with kava consumption.
Scientific Research Applications
Pharmacological Properties
Kavain exhibits a range of pharmacological activities, including:
- Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, which are critical for anxiety regulation. Studies indicate that it enhances GABAergic transmission without acting through the classical benzodiazepine binding site, suggesting a unique mechanism of action .
- Anti-inflammatory Activity : Research has identified this compound as an effective anti-inflammatory agent. A study demonstrated that this compound significantly reduced TNF-α secretion in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory conditions .
- Neuroprotective Effects : this compound has been noted for its neuroprotective properties. It has shown efficacy in pre-treatment against neurotoxicity related to Parkinson's disease and the accumulation of β-amyloid plaques associated with Alzheimer's disease .
- Analgesic and Anticonvulsant Properties : this compound has demonstrated analgesic and anticonvulsant activities in various studies, contributing to its profile as a potential therapeutic agent for pain management and seizure disorders .
Anti-inflammatory Effects
A study identified a this compound analog (Kava-205Me) with enhanced anti-inflammatory properties. This compound was effective in reducing inflammation markers in various models, showcasing the therapeutic potential of modified kavalactones .
Neuroprotection
Research on the protective effects of this compound against neurotoxic agents revealed its potential in preventing neuronal damage associated with Parkinson's disease. In vitro studies indicated that this compound could mitigate the effects of toxins on dopaminergic neurons .
Analgesic Properties
Clinical trials have demonstrated this compound's efficacy in reducing anxiety and pain symptoms, supporting its use as a natural alternative for managing anxiety-related disorders and chronic pain conditions .
Comprehensive Data Table
Application | Mechanism | Research Findings | Potential Clinical Use |
---|---|---|---|
Anxiolytic | GABA_A receptor modulation | Enhances GABAergic transmission | Anxiety disorders |
Anti-inflammatory | Cytokine inhibition | Reduces TNF-α secretion in macrophages | Inflammatory diseases |
Neuroprotective | Protection against neurotoxins | Prevents neuronal damage from MPTP | Neurodegenerative diseases |
Analgesic | Pain modulation | Effective in alleviating pain symptoms | Pain management |
Anticonvulsant | Modulation of neuronal excitability | Reduces seizure activity in animal models | Epilepsy treatment |
Mechanism of Action
D,L Kavain exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and a calming effect on the central nervous system. Additionally, D,L this compound has been shown to inhibit voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Dihydrokavain: A reduced form of this compound with similar anxiolytic properties.
Methysticin: Another kavalactone with sedative and anxiolytic effects.
Yangonin: A kavalactone known for its psychoactive properties.
Uniqueness
D,L this compound is unique in its ability to modulate multiple neurotransmitter systems, including GABA, serotonin, and dopamine pathways. This multi-target mechanism contributes to its broad spectrum of pharmacological effects, distinguishing it from other kavalactones .
Biological Activity
Kavain, a prominent kavalactone derived from the root of the Piper methysticum plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anxiolytic, anti-inflammatory, analgesic, and antioxidant effects, supported by various studies and case analyses.
Overview of this compound
This compound is one of the major constituents of kava extracts, which have been traditionally used in Pacific Island cultures for their relaxing and anxiolytic properties. The pharmacological actions of this compound are primarily attributed to its interaction with several neurotransmitter systems, particularly the GABAergic system.
This compound exhibits its biological activity through multiple mechanisms:
- GABA Receptor Modulation : this compound enhances the activity of GABA type A receptors (GABA ARs), which are crucial for inhibitory neurotransmission in the brain. Studies have shown that this compound potentiates GABA-induced responses in a concentration-dependent manner across various GABA AR subtypes, although it does not act through the classical benzodiazepine binding site .
- Anti-inflammatory Effects : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role for this compound in managing inflammatory conditions .
- Antioxidant Activity : this compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress in various cellular models .
Anxiolytic Effects
This compound has been shown to possess anxiolytic properties comparable to benzodiazepines without their associated side effects. Clinical trials have reported significant reductions in anxiety symptoms among participants consuming kava extracts rich in this compound .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been documented in several studies:
These findings support the potential use of this compound as an anti-inflammatory agent.
Analgesic and Antioxidant Activities
This compound has also been recognized for its analgesic effects. It modulates pain pathways and has shown promise in reducing pain perception in animal models. Additionally, its antioxidant activity contributes to cellular protection against oxidative damage, further enhancing its therapeutic profile .
Case Studies
Several case studies highlight the practical implications of this compound's biological activities:
- Cognitive Function and Driving Safety : A study assessed cognitive functions in kava drinkers versus non-drinkers. Results indicated no significant impairment in reaction times or divided attention among kava consumers after traditional consumption levels, suggesting that this compound may not adversely affect cognitive performance despite its sedative properties .
- Inflammatory Conditions : In a clinical setting, patients with inflammatory disorders treated with this compound exhibited reduced symptoms and improved quality of life indicators, supporting its use as a complementary therapy .
Properties
IUPAC Name |
4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQIWGXBXCYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859419 | |
Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-33-2 | |
Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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